molecular formula C9H17NO B173828 N,N-Dimethylcyclohexanecarboxamide CAS No. 17566-51-7

N,N-Dimethylcyclohexanecarboxamide

Cat. No.: B173828
CAS No.: 17566-51-7
M. Wt: 155.24 g/mol
InChI Key: JBCOYDRQCPJFHJ-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexanecarboxamide: is an organic compound with the molecular formula C₉H₁₇NO. It is a derivative of cyclohexanecarboxylic acid, where the carboxamide group is substituted with two methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of various cyclohexane derivatives.

Biology:

  • Investigated for its potential biological activities and interactions with biological molecules.

Medicine:

  • Explored for its potential use in pharmaceutical formulations due to its structural similarity to certain bioactive compounds.

Industry:

Safety and Hazards

N,N-Dimethylcyclohexanecarboxamide is classified as Aquatic Chronic 1, Eye Irritant 2, and Skin Irritant 2 . It has hazard statements H315, H319, and H410 . The safety information suggests that it should be handled with care, and appropriate safety measures should be taken while handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production typically follows the cyclohexanecarboxylic acid route due to its higher yield and efficiency. The process involves large-scale reactions in controlled environments to ensure purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of suitable catalysts.

Major Products:

  • Reduction yields N,N-Dimethylcyclohexylmethylamine.
  • Substitution reactions yield various substituted cyclohexane derivatives depending on the nucleophile used.

Mechanism of Action

Mechanism:

  • The mechanism of action of N,N-Dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets, leading to various chemical transformations. The exact pathways depend on the type of reaction it undergoes.

Molecular Targets and Pathways:

  • In reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of amines.
  • In substitution reactions, it interacts with nucleophiles, resulting in the replacement of the amide group.

Comparison with Similar Compounds

Uniqueness:

  • N,N-Dimethylcyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts different chemical properties and reactivity compared to its linear counterparts. This structural feature makes it valuable in specific synthetic applications where ring structures are required.

Properties

IUPAC Name

N,N-dimethylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10(2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCOYDRQCPJFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170008
Record name N,N-Dimethylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17566-51-7
Record name N,N-Dimethylcyclohexanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017566517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLCYCLOHEXANECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6025YJ6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary chemical reaction involving N,N-Dimethylcyclohexanecarboxamide in the provided research?

A1: this compound serves as a key intermediate in the synthesis of N,N-Dimethylcyclohexylmethylamine. [] This transformation likely involves the reduction of the amide group (CONR2) to a methylene amine group (CH2NR2). []

Q2: How is this compound synthesized?

A2: this compound is synthesized by reacting methyl cyclohexanecarboxylate with a dimethylaluminum amide. [] This reaction efficiently converts the ester functional group to an amide. []

Q3: Are there any specific equipment requirements mentioned for the synthesis of this compound or related compounds?

A3: The synthesis of N,N-Dimethylcyclohexylmethylamine, which utilizes this compound as an intermediate, specifies the use of magnetic stirrers. [] This suggests that the reactions involved likely require efficient mixing and may be carried out under controlled conditions.

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